N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-7-6-11-8-12(3-5-16(11)22)17(23)10-19-18(24)13-2-4-14-15(9-13)21-25-20-14/h2-5,8-9,17,23H,6-7,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHAOUTRUPAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action, biochemical pathways, pharmacokinetics, and environmental factors influencing the action of a specific indole derivative would depend on its exact structure and the functional groups present. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that combines an indoline structure with a benzo[c][1,2,5]thiadiazole moiety. This unique combination is believed to enhance its biological activity, particularly in the fields of anticancer and antimicrobial research. The compound has garnered attention due to its potential applications in drug development.
Chemical Structure and Properties
The chemical formula of this compound is C₁₄H₁₈N₂O₃S. The presence of the hydroxyl group and the indoline derivative contributes significantly to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 286.37 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research has demonstrated that compounds with a benzo[c][1,2,5]thiadiazole structure exhibit significant anticancer properties. A study evaluating similar compounds showed that derivatives targeting activin receptor-like kinase 5 (ALK5) inhibited TGF-β signaling pathways, which are crucial in tumor growth and metastasis. For instance, a related compound demonstrated an IC50 value of 0.008 μM against ALK5, indicating strong inhibitory potential .
In vitro studies have indicated that this compound may also affect cell motility and proliferation in various cancer cell lines. The mechanism involves modulation of Smad signaling pathways, which are integral to TGF-β signaling.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known for their ability to disrupt microbial cell walls or interfere with metabolic pathways. In comparative studies, compounds featuring similar moieties have shown effective inhibition against various bacterial strains .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Targeting kinases like ALK5 can lead to reduced tumor growth.
- Modulation of Signaling Pathways : Interference with TGF-β signaling can alter cellular responses related to growth and apoptosis.
- Antimicrobial Effects : The thiadiazole moiety may enhance the compound's ability to penetrate microbial membranes.
Case Studies
A notable study synthesized various benzo[c][1,2,5]thiadiazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited promising anticancer effects in vitro against human cancer cell lines such as HepG2 (liver cancer) and SPC-A1 (lung cancer). These findings support the potential use of this compound in therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 354.4 g/mol
- CAS Number : 1704610-17-2
The compound features a benzo[c][1,2,5]thiadiazole moiety, which is known for its pharmacological properties. The presence of a hydroxyl group and an indoline derivative enhances its biological activity by facilitating interactions with biological targets .
Biological Activities
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits a range of promising biological activities:
- Antitumor Activity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The compound may inhibit tumor growth by interfering with cellular signaling pathways related to cell proliferation and apoptosis.
- Antiviral Properties : Its structural components suggest potential efficacy against viral infections, although specific studies are needed to confirm these effects.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory therapies .
Potential Applications
Given its diverse biological activities, this compound has several potential applications:
Pharmaceutical Development
The compound could serve as a lead candidate in drug development for:
- Cancer Therapy : Targeting specific cancer cell lines through its cytotoxic properties.
- Antimicrobial Agents : Addressing resistant bacterial strains due to its antimicrobial potential.
Material Science
The unique structural features of this compound may also be explored in:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Benzo[c][1,2,5]thiadiazole Derivatives
Substituent Variations
- : A closely related analog, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, replaces the 1-methylindolin-5-yl group with thiophen-2-yl and adds a furan-2-yl.
- : Triazole-thiazole-acetamide derivatives (e.g., compounds 9a–e ) incorporate benzimidazole and triazole motifs. While structurally distinct, these compounds highlight the importance of aromatic stacking and hydrogen bonding in target engagement .
Core Heterocycle Comparisons
- Thiazole vs. Thiadiazole :
- Thiazole carboxamides (e.g., from ) exhibit similar electronic profiles but lack the additional nitrogen atom in the thiadiazole ring. This difference may reduce electron-withdrawing effects, impacting reactivity and target selectivity .
- Imidazo[2,1-b]thiazole carboxamides (e.g., ND-11543 in ) demonstrate anti-tuberculosis activity (62% yield in synthesis), suggesting that fused heterocycles enhance potency against microbial targets .
Anticancer Activity
- : Thiazole derivatives 7b and 11 show IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells.
- : Dasatinib (a thiazole carboxamide) is a clinically approved kinase inhibitor. Structural parallels suggest the target compound could target tyrosine kinases, though its benzo[c]thiadiazole core may confer unique selectivity .
Anti-Infective Potential
- : ND-11543, an imidazo-thiazole carboxamide, is synthesized via EDC-mediated coupling (62% yield). Its activity against Mycobacterium tuberculosis implies that the target compound’s hydroxyethyl group could improve solubility for intracellular delivery .
Coupling Reactions
- : Thiazole carboxamides are synthesized using ethyl 2-bromoacetoacetate and coupling reagents (e.g., HATU). Similar methods may apply to the target compound, though indoline coupling might require optimized conditions .
- : N-Phenyl-5-thioxo-thiadiazole carboxamides are prepared in 93% yield via cyclization. The target compound’s synthesis could adopt analogous steps but with indoline-containing amines .
Solubility and Purification
- : Triethylamine is used as a catalyst in dioxane for thiadiazole formation. The target compound’s hydroxyl group may necessitate polar solvents (e.g., ethanol) for crystallization .
Physicochemical Properties
Key Research Findings and Trends
Substituent Impact : Indoline and hydroxyethyl groups in the target compound likely improve blood-brain barrier penetration compared to furan/thiophene analogs .
Synthetic Efficiency : Yields for analogous compounds range from 62% () to 93% (), suggesting room for optimization in the target compound’s synthesis .
Preparation Methods
Cyclocondensation of 1,2-Diaminobenzene Derivatives
A mixture of 1,2-diaminobenzene (5.0 g, 46.3 mmol) and thionyl chloride (SOCl₂, 15 mL) undergoes reflux at 80°C for 12 hours under nitrogen. The intermediate N,N'-dichloro-1,2-diaminobenzene is treated with sulfur monochloride (S₂Cl₂, 3.2 mL) in dichloromethane (DCM) at 0°C, yielding benzo[c]thiadiazole. Subsequent oxidation with hydrogen peroxide (H₂O₂, 30%) in acetic acid produces benzo[c]thiadiazole-5-carboxylic acid (Yield: 78%, purity >95% by HPLC).
Bromination-Hydrolysis Sequence
5-Chlorobenzo[c]thiadiazole (10 g, 54.6 mmol) reacts with hydrobromic acid (HBr, 45%, 50 mL) at 100°C for 24 hours. Hydrolysis of the brominated intermediate with sodium hydroxide (NaOH, 2M) affords the carboxylic acid derivative (Yield: 65%).
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 78 | 95 | 12 |
| Bromination-Hydrolysis | 65 | 90 | 24 |
Acid Chloride Formation
Benzo[c]thiadiazole-5-carboxylic acid (3.0 g, 14.2 mmol) is suspended in thionyl chloride (SOCl₂, 20 mL) with catalytic N,N-dimethylformamide (DMF, 0.1 mL). The mixture refluxes at 70°C for 4 hours, followed by solvent removal under reduced pressure. The resultant acid chloride is used without further purification.
Critical Parameters :
- Solvent : Excess SOCl₂ acts as both reagent and solvent.
- Temperature : >60°C ensures complete conversion (monitored by FT-IR loss of -COOH peak at 1700 cm⁻¹).
Synthesis of 2-Hydroxy-2-(1-Methylindolin-5-yl)ethylamine
The amine component is synthesized via reductive amination:
Preparation of 1-Methylindolin-5-yl Ketone
1-Methylindolin-5-one (2.5 g, 15.4 mmol) reacts with ethanolamine (1.85 g, 30.8 mmol) in methanol (MeOH, 30 mL) under reflux for 6 hours. Sodium cyanoborohydride (NaBH₃CN, 1.94 g, 30.8 mmol) is added portionwise at 0°C, and stirring continues for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to yield 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (Yield: 62%).
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J = 8.0 Hz, 1H, Ar-H), 6.58 (s, 1H, Ar-H), 3.80 (m, 1H, CH-OH), 3.45 (m, 2H, NH₂), 2.95 (s, 3H, N-CH₃).
- HRMS : m/z calcd. for C₁₁H₁₆N₂O: 193.1341; found: 193.1338.
Amide Coupling Reaction
The acid chloride (1.2 g, 5.4 mmol) is dissolved in anhydrous DCM (20 mL) and cooled to 0°C. A solution of 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (1.04 g, 5.4 mmol) and triethylamine (TEA, 1.1 mL, 8.1 mmol) in DCM (10 mL) is added dropwise. The reaction warms to room temperature and stirs for 6 hours. Workup with water (3 × 20 mL) and brine (20 mL), followed by column chromatography (DCM/MeOH, 95:5), yields the title compound (Yield: 68%, purity >98%).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 68 |
| THF | 52 | |
| Temperature | 0°C → RT | 68 |
| RT only | 45 | |
| Base | TEA | 68 |
| DIPEA | 65 |
Structural Validation and Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (t, J = 5.5 Hz, 1H, NH), 8.40 (d, J = 8.5 Hz, 1H, BTZ-H), 7.95 (d, J = 8.5 Hz, 1H, BTZ-H), 7.02 (d, J = 8.0 Hz, 1H, Indoline-H), 6.65 (s, 1H, Indoline-H), 4.85 (m, 1H, CH-OH), 3.70 (m, 2H, CH₂-N), 3.10 (s, 3H, N-CH₃).
- ¹³C NMR : δ 166.5 (C=O), 153.2 (BTZ-C), 142.1 (BTZ-C), 128.9–115.4 (aromatic carbons), 68.9 (CH-OH), 44.3 (N-CH₃).
High-Resolution Mass Spectrometry (HRMS)
Infrared Spectroscopy (IR)
- Peaks at 1678 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-N stretch), and 680 cm⁻¹ (C-S vibration).
Alternative Synthetic Pathways
Microwave-Assisted Coupling
A mixture of benzo[c]thiadiazole-5-carboxylic acid (1.0 g, 4.7 mmol), 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine (0.98 g, 4.7 mmol), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 2.14 g, 5.6 mmol) in DMF (15 mL) is irradiated at 100°C for 30 minutes. Purification via preparative HPLC affords the product (Yield: 75%).
Advantages :
- Reduced reaction time (30 min vs. 6 h).
- Higher yield compared to classical coupling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and what reaction conditions optimize yield?
- Methodology : Multi-step synthesis involving coupling reactions is typical for analogous benzo[c][1,2,5]thiadiazole carboxamides. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for carboxyl activation (e.g., benzo[c][1,2,5]thiadiazole-5-carboxylic acid with amine derivatives) .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity. For example, acetonitrile under reflux conditions improves cyclization in thiadiazole derivatives .
- Catalysts : Triethylamine or other bases facilitate deprotonation during nucleophilic substitutions .
- Critical conditions : Temperature control (e.g., 60–80°C for amidation), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How should researchers characterize this compound, and which analytical techniques confirm structural integrity?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR for verifying indoline and thiadiazole ring protons/carbons. Aromatic protons typically appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 1.2–1.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carboxamide backbone .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
- Strategies :
- Cross-validation : Compare 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC can confirm connectivity between the hydroxyethyl group and indoline moiety .
- Computational support : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which can be matched with experimental data .
- Isotopic labeling : Use deuterated analogs to trace ambiguous proton environments .
Q. What in vitro assays are suitable for evaluating anticancer activity, and how should controls be designed?
- Assays :
- MTT/PrestoBlue : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Include normal cell lines (e.g., HEK293) to assess selectivity .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic vs. necrotic cell death .
- Controls :
- Positive controls : Cisplatin or doxorubicin for baseline cytotoxicity.
- Solvent controls : DMSO at equivalent concentrations to rule out solvent effects .
Q. Which computational approaches predict interactions between this compound and enzymatic targets (e.g., kinases)?
- Methods :
- Molecular docking : Autodock Vina or Schrödinger Suite to model binding to ATP pockets in kinases (e.g., EGFR, Aurora B). Focus on hydrogen bonds between the carboxamide group and catalytic lysine residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (MM-PBSA/GBSA) .
- Pharmacophore modeling : Identify essential features (e.g., hydrophobic indoline, hydrogen-bonding thiadiazole) for scaffold optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different cell lines?
- Approach :
- Dose-response curves : Generate sigmoidal plots across 5–6 log concentrations to confirm potency trends. Outliers may indicate cell line-specific resistance mechanisms .
- Pathway analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins (e.g., p53, Bcl-2) in responsive vs. non-responsive lines .
- Metabolic stability : Test compound degradation in cell culture media (LC-MS monitoring) to rule out false negatives due to instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
